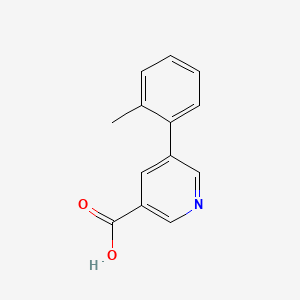

5-(2-Methylphenyl)nicotinic acid

Overview

Description

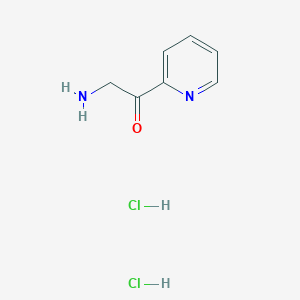

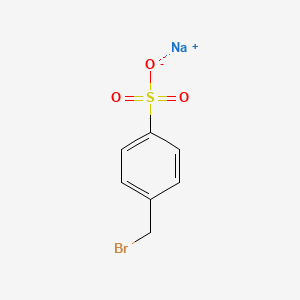

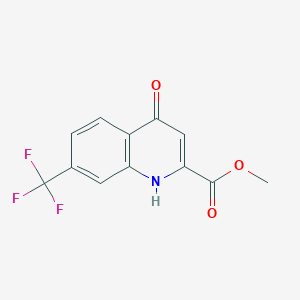

5-(2-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 . The compound is also known as 2-Methylpicolinic acid.

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) . This indicates the presence of a methylphenyl group attached to the 5th carbon of the nicotinic acid molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.24 . Its IUPAC name is this compound .Scientific Research Applications

Herbicidal Activity

Researchers have synthesized derivatives from nicotinic acid to discover natural-product-based herbicides. A series of compounds demonstrated excellent herbicidal activity against specific weeds, providing a basis for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Anti-lipolytic Effect

Nicotinic acid has been identified to play a significant role in lipid metabolism, primarily through its anti-lipolytic effect in adipose tissue. This effect is mediated by specific receptors (HM74 and PUMA-G), which lead to a decrease in lipolysis and have implications for treating dyslipidemia (S. Tunaru et al., 2003).

Industrial Applications

There's a push towards ecological methods for producing nicotinic acid due to its essential role as a nutrient and its application in various industries. Innovative methods aim to address environmental concerns associated with traditional production processes (Dawid Lisicki et al., 2022).

Cardiovascular Disease Prevention

Nicotinic acid has been recognized for its lipid-modifying effects, such as increasing HDL cholesterol and lowering LDL cholesterol, contributing to cardiovascular disease prevention. Its mechanism involves activation of specific receptors, highlighting its therapeutic potential beyond lipid metabolism (Martina Lukasova et al., 2011).

Vasorelaxation and Antioxidation

Research into thionicotinic acid derivatives has shown these compounds to possess vasorelaxant and antioxidative properties. These findings suggest a novel class of compounds that could be developed as therapeutics for vascular disorders and oxidative stress-related conditions (Supaluk Prachayasittikul et al., 2010).

Receptor Studies

The identification and characterization of receptors for nicotinic acid, such as HM74 and GPR109A, have provided insight into its mechanism of action. These receptors are involved in mediating the drug's lipid-lowering effects and its role in glucose metabolism, offering pathways for developing new treatments for metabolic disorders (A. Wise et al., 2003).

Mechanism of Action

Target of Action

It is structurally similar to nicotinic acid (also known as niacin), which is known to target a variety of receptors and enzymes in the body . These targets play crucial roles in metabolic processes, including lipid metabolism and redox reactions .

Mode of Action

Nicotinic acid acts as a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP . These coenzymes participate in vital redox reactions as electron donors or acceptors .

Biochemical Pathways

It is metabolized into nicotinamide, nicotinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline . These metabolites participate in various biochemical pathways, influencing cellular metabolism and energy production .

Pharmacokinetics

Nicotinic acid is rapidly absorbed and metabolized, with a half-life of about 20 to 45 minutes

Result of Action

Nicotinic acid, a structurally similar compound, has been shown to influence cellular metabolism, redox balance, and energy production

Action Environment

Research on nicotinic acid suggests that its availability can impact redox cofactor metabolism during alcoholic fermentation . This suggests that the availability of 5-(2-Methylphenyl)nicotinic acid in the environment could potentially influence its action and efficacy.

properties

IUPAC Name |

5-(2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRKSAQEXFTVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602481 | |

| Record name | 5-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887973-51-5 | |

| Record name | 5-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[3,2-C]pyridine-2-carboxylate](/img/structure/B1603606.png)